DIBA DIBA DIBA is an ER zinc finger inhibitor that blocks ligand-dependent and -independent cell growth of TAM-resistant breast cancer in vitro and in vivo.
Brand Name: Vulcanchem
CAS No.: 171744-39-1
VCID: VC0525903
InChI: InChI=1S/C26H22N4O6S4/c27-39(33,34)19-13-9-17(10-14-19)29-25(31)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)30-18-11-15-20(16-12-18)40(28,35)36/h1-16H,(H,29,31)(H,30,32)(H2,27,33,34)(H2,28,35,36)
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Molecular Formula: C26H22N4O6S4
Molecular Weight: 614.7 g/mol

DIBA

CAS No.: 171744-39-1

Cat. No.: VC0525903

Molecular Formula: C26H22N4O6S4

Molecular Weight: 614.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

DIBA - 171744-39-1

Specification

CAS No. 171744-39-1
Molecular Formula C26H22N4O6S4
Molecular Weight 614.7 g/mol
IUPAC Name N-(4-sulfamoylphenyl)-2-[[2-[(4-sulfamoylphenyl)carbamoyl]phenyl]disulfanyl]benzamide
Standard InChI InChI=1S/C26H22N4O6S4/c27-39(33,34)19-13-9-17(10-14-19)29-25(31)21-5-1-3-7-23(21)37-38-24-8-4-2-6-22(24)26(32)30-18-11-15-20(16-12-18)40(28,35)36/h1-16H,(H,29,31)(H,30,32)(H2,27,33,34)(H2,28,35,36)
Standard InChI Key FVGJPHFQQMQGFQ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)SSC3=CC=CC=C3C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Appearance Solid powder

Introduction

Diisobutylaluminium Hydride (DIBAH/DIBALH)

Chemical Structure and Physicochemical Properties

Diisobutylaluminium Hydride (DIBAH), with the empirical formula (i-Bu2AlH)2(i\text{-}Bu_2AlH)_2, exists as a dimeric or trimeric structure due to bridging hydride ligands between tetrahedral aluminum centers . The compound's propensity for β-hydride elimination enables its synthesis from triisobutylaluminium, releasing isobutylene during thermal decomposition . Commercially available as a colorless liquid or hexane/toluene solution, DIBAH's reactivity stems from its strong reducing capacity, selectively reducing esters and nitrides while preserving other functional groups .

Synthetic Applications in Organic Chemistry

DIBAH is pivotal in partial reductions of carbonyl compounds. For example, it converts esters to alcohols without over-reducing to alkanes, a critical step in synthesizing pharmaceuticals like statins . Its selectivity contrasts with lithium aluminum hydride (LiAlH4), making it indispensable in multi-step syntheses requiring orthogonal reactivity. Industrial-scale applications include polymer catalysis and fine chemical production, leveraging its air- and moisture-sensitive nature under controlled conditions .

Disulfide Benzamide (DIBA) in Oncology Research

Mechanism of Action in Tamoxifen Resistance

Disulfide Benzamide (DIBA) restores tamoxifen sensitivity in estrogen receptor-positive (ER+) breast cancer by modulating estrogen receptor (ER) conformation. DIBA covalently modifies ER-coactivator binding interfaces, reverting tamoxifen from an agonist to an antagonist . In murine models, DIBA co-administration reduced tumor growth by 50% by reinstating tamoxifen's ability to block ER-mediated transcription .

Preclinical Efficacy and Pharmacodynamics

NCI-led studies demonstrated DIBA's efficacy in cell cultures and xenograft models, with no observed toxicity at therapeutic doses . Pharmacokinetic analyses revealed rapid plasma clearance and preferential tumor accumulation, attributed to enhanced permeability and retention (EPR) effects . Current formulations under development aim to improve aqueous solubility for oral administration, potentially enabling combination therapies with tamoxifen .

Stearamide DIBA-Stearate in Cosmetic Formulations

Toxicological Assessments

Di-isobutyl Adipate (DiBA) as a Plasticizer Alternative

Industrial Applications and Physicochemical Profile

Di-isobutyl Adipate (DiBA), C16H30O4C_{16}H_{30}O_4, is a phthalate substitute in PVC and synthetic rubbers. Its low viscosity and high compatibility enhance polymer flexibility in adhesives and coatings .

Toxicity and Regulatory Status

ParameterDiBA ValueDBA (Dibutyl Adipate) Value
Oral LD50 (rats)Insufficient data12,900 mg/kg
Dermal IrritationMild (rabbits)Moderate (undiluted)
Ocular IrritationMinimalSevere (undiluted)
Chronic Exposure NOAELNot established1000 mg/kg-day

The U.S. CPSC identifies insufficient data to classify DiBA as acutely toxic, though hydrolysis to adipic acid and isobutanol raises concerns about cumulative exposure . The EU restricts DiBA in child-care articles under REACH Annex XVII due to endocrine disruption potential .

Cross-Compound Analysis and Future Directions

Research and Development Priorities

  • DIBAH: Develop non-pyrophoric derivatives for large-scale applications.

  • Disulfide Benzamide: Advance Phase I trials for breast cancer combinational therapy.

  • DiBA: Conduct long-term ecotoxicology studies to assess environmental persistence.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator